molecular formula C14H15ClFNO4 B2953064 Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate CAS No. 185010-90-6

Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate

Cat. No.: B2953064
CAS No.: 185010-90-6
M. Wt: 315.73
InChI Key: BNPHDGWQMINSLD-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is a malonate derivative featuring a substituted aniline moiety. It belongs to a class of compounds synthesized via condensation of diethyl ethoxymethylenemalonate with halogenated anilines under thermal conditions . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as quinolones and pyrazoloquinolinones . Its structure includes a malonate core with a methylene group linked to a 2-chloro-4-fluoroaniline substituent, which introduces steric and electronic effects that influence reactivity and physicochemical properties.

Properties

IUPAC Name

diethyl 2-[(2-chloro-4-fluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(16)7-11(12)15/h5-8,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPHDGWQMINSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

Diethyl 2-[(aryl/alkylamino)methylene]malonates are characterized by variations in the substituents on the aniline ring. Key analogs include:

Compound Substituents Molecular Formula Key References
Target compound 2-Cl, 4-F C₁₄H₁₄ClFNO₄
Diethyl 2-[(4-chloroanilino)methylene]malonate 4-Cl C₁₄H₁₅ClNO₄
Diethyl 2-[(4-fluoroanilino)methylene]malonate 4-F C₁₄H₁₆FNO₄
Diethyl 2-[(4-bromoanilino)methylene]malonate 4-Br C₁₄H₁₅BrNO₄
Diethyl 2-[(3,4-dichloroanilino)methylene]malonate 3-Cl, 4-Cl C₁₄H₁₄Cl₂NO₄
Diethyl 2-[(2,3,4-trifluoroanilino)methylene]malonate 2-F, 3-F, 4-F C₁₄H₁₃F₃NO₄

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity of the methylene group, facilitating cyclocondensation reactions .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) pKa (Methylene) References
Target compound Not reported Not reported ~16.3*
Diethyl 2-[(4-chloroanilino)methylene]malonate 63–65 (lit. 45–46) 78.5 -
Diethyl 2-[(4-fluoroanilino)methylene]malonate 68–70 55.7 -
Diethyl 2-[(4-bromoanilino)methylene]malonate Not reported 73 -

Note: The pKa of diethyl malonate derivatives is ~16.3, making deprotonation challenging without strong bases, which impacts their reactivity in one-pot reactions .

Discrepancies and Limitations
  • Melting Points : Discrepancies exist between reported values (e.g., 4-chloro analog: 63–65°C vs. literature 45–46°C), possibly due to impurities or polymorphic forms .
  • Synthetic Yields : Fluorinated analogs (e.g., 4-fluoro) show lower yields (~55%) compared to chloro/bromo derivatives, likely due to steric or electronic factors .

Biological Activity

Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is a compound of significant interest in pharmaceutical research due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H15ClFNO4. It features a malonate unit linked to an aniline derivative, which is substituted with chlorine and fluorine atoms. This unique structure contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC14H15ClFNO4
Molecular Weight303.73 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. Its role as a precursor in the synthesis of various pharmaceutical compounds enhances its relevance in drug development. The compound's structural features suggest potential interactions with biological targets, although specific mechanisms are still under investigation.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity. The compound may inhibit bacterial growth by interfering with essential enzymatic pathways or cellular processes.

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The exact mechanism of action for this compound involves its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Interaction : It might interact with cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized this compound via a condensation reaction between diethyl malonate and 2-chloro-4-fluoroaniline, demonstrating its potential as an antimicrobial agent against various pathogens .
  • Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
  • Mechanistic Insights : Research has begun to elucidate the molecular targets of this compound, focusing on its ability to inhibit specific kinases involved in cancer progression .

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